molecular formula C15H26O6S3 B1582694 Trimethylolpropane tris(3-mercaptopropionate) CAS No. 33007-83-9

Trimethylolpropane tris(3-mercaptopropionate)

Cat. No. B1582694
CAS RN: 33007-83-9
M. Wt: 398.6 g/mol
InChI Key: IMQFZQVZKBIPCQ-UHFFFAOYSA-N
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Description

Trimethylolpropane tris(3-mercaptopropionate) is a multi-thiol crosslinking reagent . It has a linear formula of (HSCH2CH2CO2CH2)3CC2H5 .


Synthesis Analysis

The synthesis of Trimethylolpropane tris(3-mercaptopropionate) involves a direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP). This reaction is conducted in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA). .


Molecular Structure Analysis

The molecular formula of Trimethylolpropane tris(3-mercaptopropionate) is C15H26O6S3, and it has a molecular weight of 398.56 .


Chemical Reactions Analysis

Trimethylolpropane tris(3-mercaptopropionate) is used in the thiol–epoxy click reaction. The equivalent ratio between epoxy and the manufactured TMPMP was maintained at 1:1 to monitor the curing behavior of the thiol–epoxy click reaction .


Physical And Chemical Properties Analysis

Trimethylolpropane tris(3-mercaptopropionate) is a liquid at 20°C. It has a refractive index of 1.518, a boiling point of 220°C at 0.3 mmHg, and a density of 1.21 g/mL at 25°C .

Scientific Research Applications

Preparation of Hydrogels

  • Application Summary: Trimethylolpropane tris(3-mercaptopropionate) is used in the preparation of hydrogels .
  • Results or Outcomes: The search results do not provide specific outcomes or quantitative data for this application .

Construction of Porous Hybrid Monolithic Materials

  • Application Summary: This compound is used in the construction of porous hybrid monolithic materials .
  • Results or Outcomes: The search results do not provide specific outcomes or quantitative data for this application .

Preparation of a New Thiol-ene Based Polymeric Fluorescence Sensor

  • Application Summary: Trimethylolpropane tris(3-mercaptopropionate) is used as a monomer for the preparation of a new thiol-ene based polymeric fluorescence sensor .
  • Methods of Application: The sensor is prepared via photo initiated polymerization .
  • Results or Outcomes: The search results do not provide specific outcomes or quantitative data for this application .

Thiol–Epoxy Click Reaction

  • Application Summary: This compound is used in the thiol–epoxy click reaction .
  • Methods of Application: The direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) was conducted in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) to produce high-purity trimethylolpropane-tris (3-mercaptopropionate) (TMPMP) .
  • Results or Outcomes: The equivalent ratio between epoxy and the manufactured TMPMP was maintained at 1:1 to monitor the curing behavior of the thiol–epoxy click reaction using the DSC technique .
  • Preparation of Hydrogels
  • Construction of Porous Hybrid Monolithic Materials
  • Preparation of a New Thiol-ene Based Polymeric Fluorescence Sensor
  • Thiol–Epoxy Click Reaction

Safety And Hazards

Trimethylolpropane tris(3-mercaptopropionate) can cause skin and eye irritation. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Trimethylolpropane tris(3-mercaptopropionate) has potential utility in multifunctional thiol derivatives. It can be used in the preparation of hydrogels, via crosslinking inulin derivatives, construction of porous hybrid monolithic materials, and as a monomer for the preparation of a new thiol-ene based polymeric fluorescence sensor, via photo initiated polymerization .

properties

IUPAC Name

2,2-bis(3-sulfanylpropanoyloxymethyl)butyl 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O6S3/c1-2-15(9-19-12(16)3-6-22,10-20-13(17)4-7-23)11-21-14(18)5-8-24/h22-24H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQFZQVZKBIPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044919
Record name 2,2-Bis{[(3-sulfanylpropanoyl)oxy]methyl}butyl 3-sulfanylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanoic acid, 3-mercapto-, 1,1'-[2-ethyl-2-[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Trimethylolpropane tris(3-mercaptopropionate)

CAS RN

33007-83-9
Record name Trimethylolpropane tris(3-mercaptopropionate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33007-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epicure QX 30
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-mercapto-, 1,1'-[2-ethyl-2-[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2-Bis{[(3-sulfanylpropanoyl)oxy]methyl}butyl 3-sulfanylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-2-[(3-mercapto-1-oxopropoxy)methyl]propane-1,3-diyl bis[3-mercaptopropionate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIMETHYLOLPROPANE TRIS(3-MERCAPTOPROPIONATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYN53W5D3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,130
Citations
H Li, W Zhen, C Dong, L Zhao - Reactive and Functional Polymers, 2021 - Elsevier
Nano boron nitride-trimethylolpropane tris (3-mercaptopropionate) grafted poly (L-lactic acid) (BN-TTMP-PLLA) was prepared with nonmetallic organic catalyst by thiol-ene click …
Number of citations: 3 www.sciencedirect.com
SM Hong, OY Kim, SH Hwang - RSC advances, 2021 - pubs.rsc.org
The direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) was conducted in the presence of various catalyst concentrations of p-…
Number of citations: 2 pubs.rsc.org
SM Hong, SH Hwang - ACS omega, 2022 - ACS Publications
3-Mercaptobutanoic acid (3-MBA) was synthesized by the less odorous Michael addition pathway using an isothiouronium salt intermediate. Using the synthesized 3-MBA, …
Number of citations: 4 pubs.acs.org
A Morales, JA Pojman - Journal of Polymer Science Part A …, 2013 - Wiley Online Library
In an effort to create frontal polymerization systems with a “fail‐safe” curing mechanism, we studied the effects of thiols on the thermal frontal polymerization velocity and pot life of a …
Number of citations: 10 onlinelibrary.wiley.com
N Naga, K Moriyama… - Journal of Polymer Science …, 2017 - Wiley Online Library
Joint crosslinked gels containing disulfide linkage have been synthesized by oxidation reaction of multi‐functional thiol monomers, trimethylolpropane tris(3‐mercaptopropionate), tris‐[3…
Number of citations: 14 onlinelibrary.wiley.com
S Chatani, C Wang, M Podgórski, CN Bowman - Macromolecules, 2014 - ACS Publications
We present a composite material composed of dual polymer networks uniquely formed from a single reaction type and catalyst but involving monomers with dramatically different …
Number of citations: 98 pubs.acs.org
O Daglar, B Gungor, G Guric, US Gunay… - Journal of Polymer …, 2020 - Wiley Online Library
In this study, two types of hyperbranched (HB) polythioether could readily be achieved in a short time at ambient temperature through a thiol‐Michael addition reaction. Dimethyl …
Number of citations: 16 onlinelibrary.wiley.com
Y Wang, L Tang, Y Li, Q Li - Journal of Applied Polymer …, 2022 - Wiley Online Library
Profound understanding of relationships between molecular networks with properties can make it more convenient for people to prepare and employ shape memory polymers (SMPs). …
Number of citations: 3 onlinelibrary.wiley.com
N Feillée, M De Fina, A Ponche… - Journal of Polymer …, 2017 - Wiley Online Library
This report introduces a novel UV‐curing technology based on thiol–thiol coupling for polydisulfide network formation. Beginning with a model tris(3‐mercaptopropionate) trithiol …
Number of citations: 16 onlinelibrary.wiley.com
A Forghani, L Garber, C Chen, F Tavangarian… - Biomedical …, 2018 - iopscience.iop.org
Thiol-acrylate polymers have therapeutic potential as biocompatible scaffolds for bone tissue regeneration. Synthesis of a novel cyto-compatible and biodegradable polymer composed …
Number of citations: 9 iopscience.iop.org

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